molecular formula C20H13Cl2N3O B289171 2,5-dichloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide

2,5-dichloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide

カタログ番号 B289171
分子量: 382.2 g/mol
InChIキー: QJOBIWOMNBRHLW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,5-dichloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide, also known as CUDC-907, is a small molecule inhibitor that has shown promising results in preclinical studies. It is a dual inhibitor of histone deacetylase (HDAC) and phosphatidylinositol 3-kinase (PI3K), which are both important targets in cancer therapy.

作用機序

2,5-dichloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide inhibits both HDAC and PI3K, which are involved in multiple cellular processes, including cell growth, survival, and differentiation. HDAC inhibitors promote the acetylation of histones, leading to changes in gene expression. PI3K inhibitors block the PI3K/Akt/mTOR signaling pathway, which is frequently activated in cancer. By inhibiting both HDAC and PI3K, 2,5-dichloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide has a synergistic effect on cancer cells, leading to cell cycle arrest, apoptosis, and inhibition of angiogenesis.
Biochemical and Physiological Effects:
2,5-dichloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide has been shown to have a broad spectrum of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to modulate the immune system, leading to enhanced antitumor activity. In preclinical studies, 2,5-dichloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide has shown favorable pharmacokinetics and pharmacodynamics, with low toxicity and good tolerability.

実験室実験の利点と制限

2,5-dichloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide has several advantages for lab experiments, including its dual inhibition of HDAC and PI3K, which allows for the study of multiple cellular processes. It has also shown potent antitumor activity in a variety of cancer models, making it a promising candidate for further development. However, 2,5-dichloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide is a complex molecule that requires expertise in organic chemistry for synthesis. In addition, its mechanism of action is not fully understood, and further studies are needed to elucidate its effects on different cancer types.

将来の方向性

There are several future directions for the study of 2,5-dichloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide, including clinical trials in humans to evaluate its safety and efficacy. In addition, further preclinical studies are needed to investigate its effects on different cancer types and to elucidate its mechanism of action. Other potential future directions include the development of combination therapies with other targeted agents and the exploration of its use in other diseases, such as autoimmune disorders.
In conclusion, 2,5-dichloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide is a promising dual inhibitor of HDAC and PI3K that has shown potent antitumor activity in preclinical studies. Its complex synthesis method and mechanism of action make it a challenging but exciting molecule for further study. Its broad spectrum of effects and low toxicity make it a promising candidate for clinical trials in humans, and its potential future directions are numerous.

合成法

The synthesis of 2,5-dichloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide involves several steps, including the preparation of 2,5-dichlorobenzamide, imidazo[1,2-a]pyridine, and 4-bromoaniline. These compounds are then combined and subjected to various reactions, such as Suzuki coupling, to yield the final product. The synthesis of 2,5-dichloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide is a complex process that requires expertise in organic chemistry.

科学的研究の応用

2,5-dichloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide has been extensively studied in preclinical models of cancer, including lymphoma, multiple myeloma, and solid tumors. It has shown potent antitumor activity in vitro and in vivo, both as a single agent and in combination with other therapies. 2,5-dichloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide has also been shown to overcome resistance to other targeted therapies, such as PI3K inhibitors.

特性

分子式

C20H13Cl2N3O

分子量

382.2 g/mol

IUPAC名

2,5-dichloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide

InChI

InChI=1S/C20H13Cl2N3O/c21-14-6-9-17(22)16(11-14)20(26)23-15-7-4-13(5-8-15)18-12-25-10-2-1-3-19(25)24-18/h1-12H,(H,23,26)

InChIキー

QJOBIWOMNBRHLW-UHFFFAOYSA-N

SMILES

C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)Cl)Cl

正規SMILES

C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)Cl)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。